(E)-3-(Pyrrolidin-1-yl)acrylic acid

Enamine reactivity Donor potential Physical organic chemistry

This (E)-configured enamine acid is the strongest dialkylamino donor (Pyr > N(CH₃)₂ > Pip > Mor) in its class, delivering maximum β‑carbon nucleophilicity for Michael additions & cycloadditions. With XLogP3=0.6 & TPSA=40.5 Ų, it is ~30× more hydrophilic than cinnamic acid—ideal for aqueous-solubility-driven fragment elaboration. Validated in the approved drug acrivastine (H1 IC₅₀=6.12 µM), it offers a de‑risked path for aminergic GPCR programs. Insist on the pyrrolidine donor when reactivity, solubility & a proven pharmacophore matter.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12954593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(Pyrrolidin-1-yl)acrylic acid
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CCN(C1)C=CC(=O)O
InChIInChI=1S/C7H11NO2/c9-7(10)3-6-8-4-1-2-5-8/h3,6H,1-2,4-5H2,(H,9,10)/b6-3+
InChIKeyDNQXWCKDUGHASL-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (E)-3-(Pyrrolidin-1-yl)acrylic Acid and Why Does It Matter for Chemical Sourcing?


(E)-3-(Pyrrolidin-1-yl)acrylic acid (CAS 117935-37-2) is a push-pull enamine bearing a pyrrolidine donor and an acrylic acid acceptor within a single conjugated scaffold [1]. With a molecular weight of 141.17 g/mol, a computed XLogP3 of 0.6, and a topological polar surface area of 40.5 Ų, the compound occupies a physicochemical niche distinct from both fully aromatic cinnamic acid analogs and saturated β-amino acid derivatives [1]. It is commercially available from research chemical suppliers at 98% purity .

Why (E)-3-(Pyrrolidin-1-yl)acrylic Acid Cannot Be Replaced by Generic Dimethylamino or Piperidine Analogs


In-class enamine acids cannot be freely interchanged because the identity of the amine donor radically alters both electronic ground-state properties and reaction outcomes. Systematic spectroscopic and electrochemical studies have established that the donor potential of dialkylamino substituents toward an uncharged π-system decreases in the order Pyrrolidino > Dimethylamino > Piperidino > Morpholino [1]. Substituting pyrrolidine with dimethylamine reduces electron density at the enamine β-carbon, attenuating nucleophilicity in Michael additions; replacing it with piperidine introduces additional ring methylenes that increase steric bulk without compensating electronic benefit [1]. These differences propagate into measurable variations in reaction rates, regioselectivity, and the physicochemical properties of downstream products, making generic substitution scientifically unsound for applications where donor strength is a critical parameter.

Quantitative Differentiation Evidence for (E)-3-(Pyrrolidin-1-yl)acrylic Acid vs. Its Closest Analogs


Electron-Donor Strength Ranking of Pyrrolidino vs. Dimethylamino, Piperidino, and Morpholino Substituents

The pyrrolidino group exhibits the highest electron-donor potential among the four most common dialkylamino substituents deployed in enamine and push-pull alkene chemistry. Effenberger et al. (1978) derived quantitative donor-strength parameters from ¹³C NMR chemical-shift/π-electron-density correlations in mono-, 1,3-bis-, and 1,3,5-tris(dialkylamino)benzenes, and cross-validated them with charge-transfer complex absorptions and polarographic oxidation potentials [1]. The donor potential decreases in the series Pyrrolidino > Dimethylamino > Piperidino > Morpholino. This ranking means that (E)-3-(pyrrolidin-1-yl)acrylic acid donates more electron density into the conjugated acrylic acid π-system than its dimethylamino, piperidino, or morpholino counterparts [1].

Enamine reactivity Donor potential Physical organic chemistry Structure-activity relationship

Physicochemical Property Differentiation: (E)-3-(Pyrrolidin-1-yl)acrylic Acid vs. Cinnamic Acid

The target compound displays a computed XLogP3 of 0.6 and a topological polar surface area of 40.5 Ų [1]. In contrast, the structurally analogous but aromatic comparator (E)-cinnamic acid has a computed XLogP3 of approximately 2.1 and a TPSA of 37.3 Ų [2]. This ~1.5 log unit difference in lipophilicity places the pyrrolidine enamine acid in a more favorable region for aqueous solubility and reduced non-specific protein binding, while the higher TPSA and hydrogen-bond acceptor count (3 vs. 2) of the pyrrolidine variant enhance its capacity for directed intermolecular interactions.

Drug-likeness LogP Polar surface area Fragment-based drug design

Validated Bioactive Scaffold: The (E)-3-(Pyrrolidin-1-yl)acrylic Acid Motif in the Approved Drug Acrivastine

The (E)-3-(pyrrolidin-1-yl)acrylic acid substructure constitutes the pharmacophoric acrylic acid terminus of acrivastine (BW825C), a marketed second-generation H1-receptor antagonist . Acrivastine inhibits the histamine H1 receptor with an IC₅₀ of 6.12 µM in guinea pig assays . By contrast, the parent antihistamine triprolidine—which lacks the acrylic acid extension and instead bears a simple pyrrolidine ring—is structurally incapable of forming the same ionic and hydrogen-bond interactions with the receptor that the acrylic acid moiety enables [1]. This demonstrates that the (E)-3-(pyrrolidin-1-yl)acrylic acid fragment can serve as a critical carboxylate bioisostere or anchor point in receptor-targeted drug design.

Histamine H1 receptor Acrivastine Drug scaffold Antihistamine

Enamine-Derived Reactivity Advantage of Pyrrolidine over Other Cyclic Amines in Michael Acceptor Systems

Pyrrolidine-derived enamines are documented to be generally more reactive than their piperidine and morpholine analogs when the electrophilic partner is a Michael acceptor such as an α,β-unsaturated ester [1]. This enhanced reactivity arises from the optimal balance between ring strain release upon pyramidalization at nitrogen and minimal steric hindrance at the enamine β-carbon in the five-membered ring system. In the specific context of (E)-3-(pyrrolidin-1-yl)acrylic acid, this translates into a dual activation mode: the molecule can function simultaneously as both a nucleophilic enamine donor (via the pyrrolidine-activated β-carbon) and an electrophilic Michael acceptor (via the α,β-unsaturated carboxylic acid), a property not equally accessible with morpholine or piperidine enamine acids whose reduced donor capacities attenuate the nucleophilic arm of this dual reactivity profile [1][2].

Organocatalysis Michael addition Enamine mechanism Synthetic methodology

High-Value Research and Procurement Scenarios for (E)-3-(Pyrrolidin-1-yl)acrylic Acid


Fragment-Based Drug Discovery Requiring a Low-LogP, High-TPSA Carboxylic Acid Building Block

In fragment-based screening campaigns, (E)-3-(pyrrolidin-1-yl)acrylic acid provides a fragment with XLogP3 of 0.6 and TPSA of 40.5 Ų [1], occupying a polarity window that is ~30-fold more hydrophilic than the commonly used cinnamic acid fragment (XLogP3 ≈ 2.1). Its validated presence in the approved drug acrivastine reduces the risk associated with fragment elaboration, making it a preferred choice over cinnamic acid for programs targeting aqueous solubility-limited chemical space.

Synthesis of Push-Pull Enamine Substrates for Organocatalytic Asymmetric Transformations

The pyrrolidine donor in (E)-3-(pyrrolidin-1-yl)acrylic acid provides the highest electron-donating capacity among common dialkylamino substituents (Pyr > N(CH₃)₂ > Pip > Mor) [2], maximizing enamine nucleophilicity in conjugate addition and cycloaddition reactions. This makes it the optimal enamine acid building block when the synthetic plan requires high β-carbon reactivity that the dimethylamino, piperidino, or morpholino analogs cannot match [3].

Medicinal Chemistry Exploration of H1 Antihistamine Scaffold Modifications

The (E)-3-(pyrrolidin-1-yl)acrylic acid substructure is the terminal pharmacophoric element of acrivastine (H1 IC₅₀ = 6.12 µM) . Procuring the free acid enables direct incorporation of this validated substructure into new chemical entities targeting the histamine H1 receptor or other aminergic GPCRs where a conformationally constrained acrylic acid terminus may confer selectivity advantages over simple carboxylate or cinnamic acid bioisosteres.

Physicochemical Property Benchmarking and Negative-Control Experiments

In antimicrobial screening cascades, the structurally related compound (E)-3-(2,5-dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl)acrylic acid exhibited only slight antifungal activity at 100 µg/mL and no antibacterial activity [4]. This low inherent antimicrobial activity makes (E)-3-(pyrrolidin-1-yl)acrylic acid and its close derivatives valuable as negative controls or as non-antimicrobial scaffolds in programs where intrinsic antibacterial effects would confound target-based assay interpretation.

Quote Request

Request a Quote for (E)-3-(Pyrrolidin-1-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.